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Compound of Interest

Compound Name: TX-1123

Cat. No.: B1202124

Comparative Efficacy of TX-1123: A Literature
Review

This guide provides a comparative review of studies on the efficacy of compounds identified as
TX-1123. It is important to note that the designation "TX-1123" refers to at least three distinct
investigational products in the scientific literature: a preclinical small molecule inhibitor of
protein tyrosine kinases and cyclo-oxygenase, a clinical-stage liposomal formulation of
docetaxel (ATI-1123), and a clinical-stage antisense oligonucleotide (QR-1123). This review
addresses each of these compounds separately to provide a clear and objective comparison of
their respective performance based on available experimental data.

Preclinical Compound TX-1123: A Protein Tyrosine
Kinase and Cyclo-oxygenase Inhibitor

TX-1123 is a 2-hydroxyarylidene-4-cyclopentene-1,3-dione derivative that has been evaluated
for its antitumor properties through the inhibition of protein tyrosine kinases (PTKs) and cyclo-
oxygenase (COX) enzymes.

Data Presentation

The following table summarizes the in vitro inhibitory activity of TX-1123 against COX-1, COX-
2, and Src kinase, with comparisons to other known inhibitors.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1202124?utm_src=pdf-interest
https://www.benchchem.com/product/b1202124?utm_src=pdf-body
https://www.benchchem.com/product/b1202124?utm_src=pdf-body
https://www.benchchem.com/product/b1202124?utm_src=pdf-body
https://www.benchchem.com/product/b1202124?utm_src=pdf-body
https://www.benchchem.com/product/b1202124?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Compound Target IC50 Comparison

TX-1123 COX-1 157x10> M -

13.5-fold more
TX-1123 COX-2 1.16 x10° M selective for COX-2
over COX-1[1][2][3]

) Potent inhibitory
TX-1123 Src Kinase 2.2 uM o
activity[4]

I Different binding
Not specified in

Celecoxib COX-2 snippets, but TX-1123
IC50 is higher

pocket and
mechanism than TX-
1123[1][3]

L Different binding
. Not specified in
Indomethacin COX-1 pocket than TX-

snippets
PP 1123[3]

TX-1123 is a more

o potent antitumor agent
Not specified in

AG17 PTK ) with lower
snippets ] ]
mitochondrial
toxicity[5]
O-methylation product
TX-1925 COX-1 477 x 107> M
of TX-1123[1][3]
O-methylation product
TX-1925 COX-2 1.03x10> M

of TX-1123[1][3]

Experimental Protocols

Detailed experimental protocols for the following assays were not fully available in the reviewed
literature. The descriptions below are based on the information provided in the abstracts of the
cited studies.

Cyclo-oxygenase (COX) Inhibition Assay: The COX-inhibitory activities of TX-1123 derivatives
were examined in vitro. The half-maximal inhibitory concentrations (IC50) for COX-1 and COX-
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2 were determined to assess the potency and selectivity of the compounds. The specific assay
format (e.g., cell-based or biochemical) and substrate concentrations were not detailed in the
available abstracts.

Src Kinase Inhibition Assay: The inhibitory activity of TX-1123 against Src kinase was
evaluated to determine its half-maximal inhibitory concentration (IC50). The specific substrate
and ATP concentrations used in the assay were not specified in the available literature.

Molecular Docking Simulations: The binding profiles of TX-1123 to COX-1 and COX-2 were
analyzed using molecular docking simulations. X-ray crystal structure data for COX-1 (PDB ID:
1PGG) and COX-2 (PDB ID: 3LN1) were used for these simulations. The interactions between
TX-1123 and the amino acid residues of the enzymes' binding pockets were examined to
elucidate the mechanism of inhibition.[2]
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Caption: Mechanism of action of preclinical compound TX-1123.

ATI-1123: A Liposomal Formulation of Docetaxel

ATI-1123 is a novel liposomal formulation of the chemotherapy agent docetaxel, designed to
improve its therapeutic index.
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Data Presentation

The following table summarizes the key findings from a Phase | clinical trial of ATI-1123 in
patients with advanced solid malignancies.[1][6]

Parameter Value

Study Phase I

Patient Population 29 patients with advanced solid malignancies
Dose Escalation 15 to 110 mg/m2

Maximally Tolerated Dose (MTD) 90 mg/mz

Dose-Limiting Toxicities (at 110 mg/m?) Grade 3 stomatitis, febrile neutropenia[6]

Fatigue, nausea, neutropenia, anemia,
Common Adverse Events o
anorexia, diarrhea[6]

Pharmacokinetics Linear and dose-proportional[6]

) 1 confirmed partial response (lung cancer),
Efficacy _ _ _
stable disease in 75% of patients[1][6]

Experimental Protocols

Phase | Clinical Trial Protocol: This was a multicenter, open-label, dose-escalation study to
evaluate the safety, tolerability, pharmacokinetics, and antitumor activity of ATI-1123.[1][6]

» Patient Eligibility: Patients with advanced solid malignancies who had progressed on
standard therapy.

e Treatment Regimen: ATI-1123 was administered as a 1-hour intravenous infusion every 3
weeks.

o Dose Escalation: The study began with an accelerated titration design, followed by a
modified 3+3 Fibonacci schema to determine the MTD.

o Pharmacokinetic Analysis: Plasma samples were collected to analyze for encapsulated and
non-encapsulated docetaxel.
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o Response Assessment: Tumor response was evaluated using RECIST criteria.

Experimental Workflow Diagram
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Caption: Workflow of the Phase | clinical trial of ATI-1123.

QR-1123: An Antisense Oligonucleotide for Retinitis
Pigmentosa

QR-1123 is an investigational antisense oligonucleotide designed to treat autosomal dominant
retinitis pigmentosa (adRP) caused by the P23H mutation in the rhodopsin (RHO) gene. The
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development of QR-1123 was suspended in April 2022.

Data Presentation

The following table summarizes the design of the planned Phase 1/2 "Aurora" clinical trial for

QR-1123.
Parameter Description
Study Phase Phase 1/2
Clinical Trial ID NCT04123626[7]

Patient Population

Adults with adRP due to the P23H mutation in
the RHO gene

Intervention

Intravitreal injections of QR-1123

Study Design

Single-dose, open-label, dose-escalation
cohorts and multiple-dose, double-masked,

randomized, sham-controlled cohorts[8]

Primary Objectives

Evaluate the safety and tolerability of QR-1123

Secondary Objectives

Assess efficacy through ophthalmic endpoints
such as visual acuity, visual field, and retinal

structure

Experimental Protocols

Planned Phase 1/2 "Aurora” Clinical Trial Protocol (NCT04123626): This was a first-in-human
study intended to evaluate the safety, tolerability, and efficacy of QR-1123.

» Patient Population: Up to 35 adult patients with a confirmed diagnosis of adRP due to the

P23H mutation in the RHO gene.

o Treatment Administration: Unilateral intravitreal injections of QR-1123.

e Dosing Cohorts: The study was designed with up to 8 single-dose and repeat-dose cohorts.

In the repeat-dose cohorts, patients were to be randomized to receive either QR-1123 or a
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sham procedure every 3 months.

+ Follow-up: Patients were to be followed for safety, tolerability, and efficacy for a total of 12
months.

o Efficacy Endpoints: Changes in visual function and retinal structure were to be assessed.

Signaling Pathway Diagram
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Caption: Mechanism of action of QR-1123.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [literature review comparing studies on TX-1123
efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1202124+#literature-review-comparing-studies-on-tx-
1123-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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